molecular formula C17H24N2O2 B15216853 tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Cat. No.: B15216853
M. Wt: 288.4 g/mol
InChI Key: OJQCNNOZMQMBKI-UHFFFAOYSA-N
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Description

tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,4-b]pyrrole core structure, which is a bicyclic system containing a pyrrole ring fused to another pyrrole ring. The tert-butyl group and phenyl substituent add to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the one-pot synthesis using acetophenone and trimethylacetaldehyde in the presence of TosMIC and a mild base like LiOH·H2O . These methods provide good yields and are operationally simple and economical.

Chemical Reactions Analysis

tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent.

Comparison with Similar Compounds

tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

tert-butyl 3a-phenyl-1,2,3,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-11-14-17(12-19,9-10-18-14)13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3

InChI Key

OJQCNNOZMQMBKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)(CCN2)C3=CC=CC=C3

Origin of Product

United States

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